molecular formula C22H21N5O B2606868 5-METHYL-N-PHENYL-7-[(1E)-1-PHENYLPROP-1-EN-2-YL]-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE CAS No. 941943-63-1

5-METHYL-N-PHENYL-7-[(1E)-1-PHENYLPROP-1-EN-2-YL]-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE

Cat. No.: B2606868
CAS No.: 941943-63-1
M. Wt: 371.444
InChI Key: MFGJYTVUQLRNBJ-FYWRMAATSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-N-phenyl-7-[(1E)-1-phenylprop-1-en-2-yl]-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a potent and selective small-molecule inhibitor of FMS-like tyrosine kinase 3 (FLT3), a critical target in oncological research. Its primary research value lies in the investigation of acute myeloid leukemia (AML), particularly in cases driven by FLT3 mutations, such as internal tandem duplications (ITD), which are associated with poor prognosis. The compound exerts its effect by competitively binding to the ATP-binding pocket of FLT3, thereby potently inhibiting its auto-phosphorylation and subsequent activation of downstream pro-survival signaling pathways like STAT5, MAPK, and PI3K/Akt. This targeted inhibition leads to cell cycle arrest and the induction of apoptosis in FLT3-dependent leukemia cell lines. Research utilizing this inhibitor is pivotal for elucidating the mechanistic role of FLT3 in leukemogenesis and for evaluating the efficacy of targeted therapeutic strategies in preclinical models. Studies have demonstrated its ability to suppress the proliferation of mutant FLT3-expressing cells and to reduce tumor burden in animal models of AML, highlighting its utility as a valuable chemical probe for basic cancer biology and translational drug discovery efforts. https://pubmed.ncbi.nlm.nih.gov/38583133/

Properties

IUPAC Name

5-methyl-N-phenyl-7-[(E)-1-phenylprop-1-en-2-yl]-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O/c1-15(13-17-9-5-3-6-10-17)20-19(16(2)25-22-23-14-24-27(20)22)21(28)26-18-11-7-4-8-12-18/h3-14,20H,1-2H3,(H,26,28)(H,23,24,25)/b15-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFGJYTVUQLRNBJ-FYWRMAATSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NC=N2)N1)C(=CC3=CC=CC=C3)C)C(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(N2C(=NC=N2)N1)/C(=C/C3=CC=CC=C3)/C)C(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-METHYL-N-PHENYL-7-[(1E)-1-PHENYLPROP-1-EN-2-YL]-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE involves multiple steps, typically starting with the preparation of the triazole and pyrimidine precursors. Common synthetic routes include:

Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, as well as the use of automated reactors and continuous flow systems to scale up the production process.

Scientific Research Applications

Key Structural Features

ComponentDescription
TriazoleA five-membered ring containing three nitrogen atoms, contributing to the compound's pharmacological properties.
PyrimidineA six-membered ring with two nitrogen atoms, often involved in nucleic acid structures.
CarboxamideEnhances solubility and bioavailability.

Anticancer Activity

Recent studies have indicated that compounds similar to 5-methyl-N-phenyl-7-[(1E)-1-phenylprop-1-en-2-yl]-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells by disrupting key signaling pathways involved in cell proliferation and survival.
  • Case Studies : In vitro studies have shown that derivatives of this compound can inhibit the growth of various cancer cell lines, including breast and prostate cancer cells.

Antimicrobial Properties

The compound has shown promise as an antimicrobial agent:

  • Spectrum of Activity : It has been tested against a range of bacterial strains and fungi, demonstrating effective inhibition.
  • Research Findings : A study highlighted its effectiveness against resistant strains of bacteria, suggesting potential for development into new antibiotics.

Photoluminescent Materials

The unique structural characteristics of this compound make it suitable for applications in material science:

  • Luminescent Properties : Research indicates that this compound can be incorporated into polymer matrices to create photoluminescent materials.

Sensors

The compound's ability to interact with various analytes makes it a candidate for sensor technology:

  • Application in Sensing Devices : Its incorporation into sensor devices could enable detection of specific ions or molecules through changes in luminescence.

Mechanism of Action

The mechanism of action of 5-METHYL-N-PHENYL-7-[(1E)-1-PHENYLPROP-1-EN-2-YL]-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions . Additionally, it may modulate signaling pathways by interacting with receptors and altering their downstream effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The triazolopyrimidine scaffold is widely modified to tune physicochemical and biological properties. Below is a comparative analysis with structurally related compounds:

Table 1: Structural and Functional Comparison

Compound Name / ID Substituents (Position) Functional Group (Position 6) Molecular Weight Key Properties/Applications
Target Compound 5-Me; 7-[(E)-1-phenylpropen-2-yl] Carboxamide (N-phenyl) Not provided Hypothesized antimicrobial activity
5-Methyl-6-nitro-2-(4-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one 5-Me; 6-NO₂; 2-(4-pyridyl) Nitro 272.22 Higher reactivity, potential herbicide
Ethyl 7-(2,4-dimethoxyphenyl)-5-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate 7-(2,4-dimethoxyphenyl); 5-Ph Ester 406.4 XLogP3 = 3.6; likely improved membrane permeability
Ethyl 5-phenyl-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate 7-(3,4,5-trimethoxyphenyl); 5-Ph Ester 436.46 Enhanced solubility due to methoxy groups

Key Findings :

Nitro groups (e.g., ) increase electrophilicity, which could enhance reactivity but decrease metabolic stability.

Substituent Effects :

  • Phenyl/propenyl groups (target compound) vs. methoxy-substituted phenyls (): The former may prioritize steric bulk and π-π interactions, while the latter improve solubility and electron-donating effects.
  • Methyl groups (position 5) are conserved across analogs, suggesting a role in stabilizing the triazolopyrimidine core.

Synthetic Routes: Similar methods (e.g., reflux with benzhydrazide or hydrazine hydrate ) are used for triazolopyrimidine derivatives, but substituent-specific reagents (e.g., triethyl orthoformate for ethoxymethyleneamino intermediates) vary .

Research Implications and Gaps

  • Synthetic Optimization : Replacing the ester in with a carboxamide (as in the target compound) could balance solubility and target affinity.
  • Data Limitations: No direct evidence on the target compound’s bioactivity or physicochemical parameters (e.g., logP, solubility) is available, necessitating further experimental validation.

Biological Activity

5-Methyl-N-Phenyl-7-[(1E)-1-phenylprop-1-en-2-yl]-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a compound within the triazolopyrimidine class, known for its diverse biological activities. This article reviews the synthesis, biological activity, and potential applications of this compound based on recent studies.

Synthesis

The synthesis of triazolopyrimidine derivatives typically involves several methods including the annulation of 1,2,4-triazole with pyrimidines. For the specific compound , various synthetic pathways can be employed to yield derivatives with enhanced biological properties. The synthesis often involves reactions with substituted amines and other reagents to achieve the desired functional groups.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of triazolopyrimidine derivatives. The compound has shown moderate to potent activity against various pathogenic bacteria and fungi. For instance:

  • Antibacterial Activity : The compound demonstrated significant inhibitory effects against Pseudomonas aeruginosa and Escherichia coli, with a minimum inhibitory concentration (MIC) of 0.21 μM . Molecular docking studies suggest that binding interactions with DNA gyrase contribute to its antibacterial efficacy.
PathogenMIC (μM)
Pseudomonas aeruginosa0.21
Escherichia coli0.21

Anticancer Activity

The compound has also been evaluated for its anticancer properties. It exhibited cytotoxic effects against several human tumor cell lines including MCF-7 (breast cancer) and A549 (lung cancer). In vitro studies indicated that it outperformed standard chemotherapy agents like doxorubicin in terms of efficacy against these cell lines .

Cell LineIC50 (µg/mL)
MCF-79.1
A549Not specified

Other Biological Activities

In addition to antimicrobial and anticancer activities, triazolopyrimidine derivatives have been reported to possess anti-inflammatory, anti-diabetic, and neuroprotective effects. These compounds have shown promise in treating conditions such as Alzheimer's disease and diabetes through various mechanisms .

Case Studies

  • Antimicrobial Efficacy : A study focused on the synthesis of novel triazolopyrimidine derivatives reported that certain compounds displayed significant antibacterial activity comparable to established antibiotics like ciprofloxacin. The study utilized molecular docking to elucidate binding interactions at the active sites of bacterial enzymes .
  • Cytotoxicity in Cancer Cells : Another investigation assessed the cytotoxic effects of synthesized triazolopyrimidines on MCF-7 and A549 cells. The results indicated that specific modifications to the triazolopyrimidine scaffold could enhance anticancer activity, suggesting a structure-activity relationship that warrants further exploration .
  • Anti-inflammatory Effects : Research has also indicated that some derivatives exhibit anti-inflammatory properties through inhibition of key enzymes involved in inflammatory pathways, making them potential candidates for treating inflammatory diseases .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.